molecular formula C9H9ClO3 B6212602 methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate CAS No. 63096-36-6

methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate

Cat. No.: B6212602
CAS No.: 63096-36-6
M. Wt: 200.6
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Description

Methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate is an organic compound characterized by the presence of a chlorophenyl group attached to a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(4-chlorophenyl)-2-hydroxyacetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction can be represented as follows:

(2S)2(4chlorophenyl)2hydroxyaceticacid+methanolH2SO4methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate+water(2S)-2-(4-chlorophenyl)-2-hydroxyacetic acid + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} (2S)−2−(4−chlorophenyl)−2−hydroxyaceticacid+methanolH2​SO4​​methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of methyl (2S)-2-(4-chlorophenyl)-2-oxoacetate.

    Reduction: Formation of methyl (2S)-2-(4-chlorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S)-2-(4-fluorophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(4-bromophenyl)-2-hydroxyacetate
  • Methyl (2S)-2-(4-methylphenyl)-2-hydroxyacetate

Uniqueness

Methyl (2S)-2-(4-chlorophenyl)-2-hydroxyacetate is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This chlorine atom can also be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties and applications.

Properties

CAS No.

63096-36-6

Molecular Formula

C9H9ClO3

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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